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Undecyl methacrylate

Cat. No.: B104321
CAS No.: 16493-35-9
M. Wt: 240.38 g/mol
InChI Key: KRLHYNPADOCLAJ-UHFFFAOYSA-N
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Description

Contextualization within Methacrylate (B99206) Chemistry

Methacrylates are a class of chemical compounds derived from methacrylic acid. ontosight.ai They are characterized by a common structural feature: a methacrylate group, which readily undergoes polymerization to form long-chain polymers. ontosight.ai This family of monomers is renowned for its versatility, leading to the production of a wide array of acrylic polymers with diverse applications. ontosight.aipanamdl.com

Undecyl methacrylate is specifically an ester of methacrylic acid and undecyl alcohol. ontosight.aichemspider.com As a long-chain alkyl methacrylate, it is distinguished from its shorter-chain counterparts, such as methyl methacrylate (the monomer for Plexiglas), by the presence of a lengthy eleven-carbon alkyl chain. specialchem.comontosight.ai This extended hydrocarbon chain renders the monomer and its corresponding polymer, poly(this compound), significantly hydrophobic. specialchem.com This hydrophobicity is a key characteristic that influences its solubility and compatibility with other substances, making it soluble in many organic solvents while having low solubility in water. ontosight.aispecialchem.com

The properties of methacrylate polymers can be tailored by varying the length and functionality of the alkyl side chain. The undecyl group in this compound contributes to increased flexibility and a lower glass transition temperature in the resulting polymers compared to those with shorter alkyl chains. This makes it a valuable component in the synthesis of copolymers, where it can be combined with other monomers to achieve specific material properties. google.com For instance, it is included in the category of C10-15 alkyl methacrylates, which are used to produce polyalkyl(meth)acrylate polymers with a wide range of molecular weights and polydispersity indices. google.com

Scope and Significance of Academic Inquiry on this compound

Academic research into this compound is driven by its potential to create polymers with tailored properties for a variety of advanced applications. The long alkyl chain imparts a unique combination of flexibility, hydrophobicity, and a high boiling point, making it a subject of investigation in several key areas. specialchem.com

Key Research Areas:

Polymer Synthesis and Characterization: A significant portion of research focuses on the polymerization of this compound, both as a homopolymer and as a comonomer with other methacrylates and vinyl monomers. google.comresearchgate.net Studies often involve techniques like free-radical polymerization to synthesize polymers with specific molecular weights and distributions. google.com Characterization of these polymers involves determining their thermal properties, such as glass transition temperature, and mechanical properties. researchgate.net

Coatings and Adhesives: The hydrophobic nature of this compound makes it a valuable component in the formulation of protective coatings and adhesives. ontosight.aiontosight.aigoogle.com Research in this area explores how the incorporation of this compound can enhance durability, water resistance, and adhesion to various substrates. ontosight.aigoogle.com

Biomedical and Dental Applications: The biocompatibility of methacrylate-based polymers has led to their investigation for use in biomedical devices and dental materials. ontosight.aigoogle.com43.230.198 Research has explored the use of this compound in dental composites and adhesives, where its properties can contribute to improved performance and longevity of dental restorations. google.comrsc.org For instance, it has been listed as a comonomer in dental restorative resins. google.com

Liquid Crystalline Polymers: this compound serves as a building block for more complex monomers used in the synthesis of liquid crystalline polymers. researchgate.netrsc.org By attaching mesogenic (liquid crystal-forming) units to the undecyl spacer, researchers can create polymers that exhibit liquid crystalline phases. researchgate.netrsc.org These materials are of interest for applications in displays, sensors, and actuators. researchgate.net

Drug Delivery: The amphiphilic nature that can be achieved by copolymerizing this compound with hydrophilic monomers makes it a candidate for drug delivery systems. nih.govmdpi.comsigmaaldrich.com The hydrophobic domains can encapsulate poorly water-soluble drugs, while the hydrophilic segments can ensure compatibility with aqueous environments. nih.govmdpi.com

The academic significance of this compound lies in its role as a versatile monomer that allows for the fine-tuning of polymer properties. Its study contributes to the fundamental understanding of structure-property relationships in polymers and opens avenues for the development of new materials with advanced functionalities.

Historical Developments in this compound Research

The study of methacrylate polymers dates back to the early 20th century, with the industrial development of poly(methyl methacrylate) (PMMA) in the 1930s marking a significant milestone. nih.gov Research into other alkyl methacrylates, including those with longer chains like this compound, followed as scientists sought to expand the range of properties achievable with acrylic polymers.

Early research primarily focused on the fundamental polymerization kinetics and the physical properties of various poly(alkyl methacrylates). This foundational work established the relationship between the length of the alkyl side chain and properties such as glass transition temperature and mechanical strength.

More recent research, from the late 20th century to the present, has delved into more specialized applications of this compound. A notable development has been its use as a spacer group in the synthesis of functional polymers. For example, researchers have attached photoresponsive or liquid-crystalline moieties to the undecyl chain to create "smart" materials that respond to external stimuli like light or temperature. ruixibiotech.comruixibiotech.com

The synthesis of 11-(4-cyanobiphenyl-4'-yloxy)this compound is a prime example of this trend, where the undecyl group acts as a flexible spacer between the polymerizable methacrylate group and the liquid crystalline cyanobiphenyl unit. researchgate.net This work has paved the way for the development of liquid crystalline elastomers and other advanced materials. researchgate.net

Furthermore, the exploration of this compound in block copolymers has gained traction. rsc.org Techniques like atom transfer radical polymerization (ATRP) have been employed to synthesize well-defined block copolymers containing poly(this compound) segments, leading to materials with ordered nanostructures and interesting dielectric properties. rsc.org The historical trajectory of this compound research showcases a shift from fundamental polymer science to the design and synthesis of complex, functional macromolecules for high-performance applications.

Table 1: Chemical Compounds Mentioned

Compound Name
11-(4-Cyanobiphenyl-4'-yloxy)this compound
2-ethylhexyl acrylate (B77674)
bisphenol-A-diglycidyl methacrylate (Bis-GMA)
n-Decyl methacrylate
Ethylene glycol dimethacrylate
2-hydroxyethyl methacrylate (HEMA)
Isothis compound
Methacrylic acid
Methyl methacrylate
Poly(11-[4-(4-butylphenylazo)phenoxy]-undecyl methacrylate)
Poly(dimethylsiloxane)
Poly(methyl methacrylate) (PMMA)
This compound
Urethane (B1682113) dimethacrylate (UDMA)

Table 2: Properties of this compound

Property Value Reference
Molecular Formula C15H28O2 chemspider.comscbt.com
Molecular Weight 240.38 g/mol scbt.com
Alternate Formula C15H28O2 scbt.com
CAS Number 16493-35-9 specialchem.comchemspider.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B104321 Undecyl methacrylate CAS No. 16493-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHYNPADOCLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066066
Record name Undecyl methacrylate
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Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16493-35-9
Record name Undecyl 2-methyl-2-propenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, undecyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, undecyl ester
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Record name Undecyl methacrylate
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Record name Undecyl methacrylate
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Synthetic Methodologies and Reaction Pathways of Undecyl Methacrylate

Monomer Synthesis Routes for Undecyl Methacrylate (B99206)

The primary methods for synthesizing undecyl methacrylate monomer involve the formation of an ester bond between a methacrylic acid source and undecyl alcohol.

Esterification is the fundamental reaction for producing this compound. This can be achieved through two principal routes: direct esterification and transesterification.

Direct Esterification: This laboratory-scale method typically involves the reaction of methacryloyl chloride with an alcohol, such as 11-bromo-1-undecanol, in the presence of a base like triethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures between 0°C and 25°C. An inert atmosphere (nitrogen or argon) is crucial to prevent the unwanted radical polymerization of the methacrylate group during synthesis. Another direct method is the reaction of methacrylic acid with the corresponding alcohol. ontosight.ai

Transesterification: This is a common industrial method for synthesizing long-chain alkyl methacrylates. researchgate.net It involves reacting an ester, typically methyl methacrylate (MMA), with a long-chain alcohol like undecyl alcohol. google.com This process is catalyzed by various compounds, including titanium-based catalysts such as tetrabutyl titanate or catalyst systems combining lithium and calcium compounds. google.com A key advantage of transesterification is that it avoids the use of corrosive reagents like methacryloyl chloride. The reaction is often driven to completion by removing the more volatile alcohol byproduct (e.g., methanol) from the reaction mixture, sometimes as an azeotrope with the starting ester at temperatures around 65-75°C. google.com To prevent polymerization during the synthesis, a radical scavenger is recommended. google.com

ParameterDirect EsterificationTransesterification
ReactantsMethacryloyl chloride and undecyl alcohol (or its derivatives). Methyl methacrylate and undecyl alcohol. google.com
Catalyst/BaseTriethylamine. Titanium-based catalysts (e.g., tetrabutyl titanate); Lithium/Calcium compounds. google.com
Typical SolventsAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Generally not required, but inert hydrocarbons (e.g., toluene) can be used. google.com
Temperature0–25°C. 65–125°C. google.comepo.org
Key AdvantagesHigh yields (up to 91%) on a lab scale. Efficient for industrial scale-up; avoids corrosive reagents.
AtmosphereInert (Nitrogen or Argon). Inert atmosphere with radical inhibitors. google.com

Research into synthetic methodologies continues to evolve, seeking more efficient and environmentally benign processes.

Microwave-assisted organic synthesis has emerged as a powerful technique for promoting a variety of chemical reactions, including the esterification of alcohols to form methacrylates. nih.govrsc.org This method offers significant advantages over conventional heating, such as a dramatic reduction in reaction time, higher product yields, and often simpler processing and purification. nih.govuwc.ac.zaaliyuncs.com

For the synthesis of methacrylate derivatives, microwave irradiation can accelerate the reaction, with primary alcohols achieving full conversion to their corresponding methacrylates in as little as 5 to 150 minutes, a significant improvement over conventional methods that can take several hours. rsc.org The process typically involves mixing the alcohol with a methacrylate source (like methacrylic anhydride (B1165640) or methacryloyl chloride) and a catalyst in a suitable solvent within a vessel in a multimode microwave reactor. nih.govgoogle.com The ability of microwave heating to directly and rapidly heat the reactants leads to these enhanced reaction rates and efficiencies. aliyuncs.com Studies on various methacrylate esters have shown that this technique can produce purer compounds with higher molecular weights compared to conventional methods. nih.gov While specific studies on this compound are not prevalent, the principles established for other primary alcohols are directly applicable to the synthesis of this compound and its derivatives. rsc.orgnih.gov

Novel Synthetic Approaches for this compound Derivatives

Polymerization Mechanisms of this compound

The conversion of this compound monomer into a polymer is most commonly achieved through free radical polymerization.

Free radical polymerization is a chain-growth process and the most widely used technique for producing polymers from methacrylate monomers. chemrestech.comacs.org The fundamental mechanism consists of three main stages: initiation, propagation, and termination. acs.org The process relies on the reactivity of the carbon-carbon double bond within the methacrylate group, which participates in the chain growth.

Initiation is the first step, where a reactive species, a free radical, is generated. This is typically accomplished using a thermal initiator or a photoinitiator. rsc.org

Initiators and Radical Formation: Common thermal initiators include azo compounds, such as α,α′-azoisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). chemrestech.comdoi.orggoogle.com When heated, these molecules decompose, breaking into one or more free radicals. rsc.org For instance, AIBN decomposes under heat to produce two cyano-2-propyl radicals and a molecule of nitrogen gas. chemrestech.comdoi.org This decomposition is the rate-determining step of initiation. The generated primary radicals then attack the double bond of a monomer molecule, forming a new, larger radical and officially initiating the polymer chain. acs.org

Initiator TypeExample CompoundDecomposition TriggerMechanism
Azo CompoundAzobisisobutyronitrile (AIBN)HeatHomolytic cleavage to form two carbon-centered radicals and N₂ gas. chemrestech.comdoi.org
PeroxideBenzoyl Peroxide (BPO)HeatCleavage of the weak oxygen-oxygen bond to form two benzoyloxy radicals. google.comresearchgate.net
Redox SystemPotassium Peroxydisulfate (PDS) / Iron(II)Redox ReactionSingle electron transfer reaction generates a single radical species, enhancing initiator efficiency. rsc.org
Propagation and Chain Growth Dynamics

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers enhanced control over polymer molecular weight, architecture, and dispersity compared to conventional free-radical methods. cmu.edunih.gov This is achieved by minimizing irreversible termination reactions. cmu.edu Key CRP techniques applicable to this compound include RAFT polymerization and ATRP.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including methacrylates. mdpi.com It introduces a chain transfer agent (RAFT agent), typically a dithio compound, into a conventional free-radical polymerization system. wikipedia.org The process relies on a reversible chain transfer mechanism where a propagating radical adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, allowing for the controlled growth of polymer chains. fujifilm.com

The choice of RAFT agent is critical and depends on the monomer being polymerized. For methacrylates, trithiocarbonates and dithioesters are effective RAFT agents. mdpi.com For instance, the RAFT dispersion polymerization of 11-(4-(4-butylphenylazo)phenoxy)this compound in ethanol (B145695) has been successfully conducted using a poly(methacrylic acid) macro-CTA as a stabilizer. rsc.org This technique has also been used in enzyme-initiated RAFT dispersion polymerization to create various nano-objects with high monomer conversion and low dispersities (Đ < 1.20). rsc.org

A sulfur-free RAFT emulsion polymerization method has been developed for methacrylic block copolymers, where a vinyl-terminated poly(methyl methacrylate) oligomer acts as the chain transfer agent. nih.gov This approach has been used to synthesize block copolymers of monomers like benzyl (B1604629) methacrylate and 2-ethyl hexyl methacrylate with high conversions. nih.gov

Table 1: Examples of RAFT Polymerization of Methacrylates

Monomer Polymerization Type RAFT Agent/Initiator Key Findings Reference
11-(4-(4-butylphenylazo)phenoxy)this compound Dispersion Polymerization PMAA macro-CTA Hierarchical self-assembly into various morphologies. rsc.org
2-hydroxypropyl methacrylate (HPMA) Enzyme-initiated Dispersion Polymerization ACAC/H₂O₂/HRP High monomer conversion (>99%) within 20 min; low dispersities (Đ < 1.20). rsc.org
Methyl Methacrylate (MMA) Sulfur-free Emulsion Polymerization Vinyl-terminated PMMA oligomer/Potassium persulfate High conversions (>99%) for block copolymers. nih.gov

ATRP is a widely used CRP technique based on a reversible redox process catalyzed by a transition-metal complex, most commonly copper-based. acs.orgmdpi.com The process involves the reversible activation and deactivation of a dormant species by the catalyst, which maintains a low concentration of active radicals, thereby minimizing termination reactions. acs.org ATRP can be used to polymerize a variety of monomers, including methacrylates, to produce well-defined polymers. mdpi.comresearchgate.net

For instance, 11-(4'-cyanophenyl-4''-phenoxy)undecyl acrylate (B77674), a highly functionalized monomer, has been successfully polymerized via ATRP to create 3-arm star polymers. researchgate.net The ATRP of methyl methacrylate has been investigated using various catalyst systems, including homogeneous CuBr/N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and heterogeneous catalysts, demonstrating high monomer conversions and good control over molecular weight. researchgate.net Iron-based catalysts have also been explored for the ATRP of methacrylates as a less toxic and more environmentally friendly alternative to copper. mdpi.com Techniques like initiators for continuous activator regeneration (ICAR) ATRP, which can use iron catalysts, allow for polymerization with very low catalyst concentrations. mdpi.com

Table 2: Examples of ATRP of Methacrylates

Monomer Catalyst System Key Findings Reference
11-(4'-cyanophenyl-4''-phenoxy)undecyl acrylate Not specified Synthesis of 3-arm star polymers. researchgate.net
Methyl Methacrylate (MMA) CuBr/N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (homogeneous) High monomer conversion (98% after 35 min) and good molecular weight control. researchgate.net
But-3-en-1-yl methacrylate CuBr/Bipyridine Well-controlled polymerization with polydispersity of 1.1-1.3. chemrestech.com
Methyl Methacrylate (MMA) FeBr₃/DPPP (ICAR ATRP) Controlled polymerization with low catalyst concentration. mdpi.com

Anionic polymerization is another form of living polymerization that can produce polymers with well-defined structures and narrow molecular weight distributions. kpi.ua However, the anionic polymerization of polar monomers like alkyl methacrylates is challenging due to potential side reactions where the carbanion initiator attacks the ester group of the monomer. kpi.uacmu.edu These reactions are often carried out at low temperatures, such as -78°C, to enhance the stability of the carbanion. kpi.uauliege.be

For alkyl methacrylates, initiators like 1,1-diphenylhexyllithium in THF at 195 K have been used, with tert-butyl methacrylate yielding polymers with high molecular weight and narrow molecular weight distribution (Mw/Mn = 1.07). kpi.ua The use of a simple alkyl lithium initiator like sec-butyl lithium (sBuLi) complexed with lithium chloride (LiCl) has also been shown to be effective for the living anionic polymerization of tert-butyl methacrylate. uliege.be While the direct homopolymerization of other methacrylates like methyl methacrylate (MMA) with this system was ill-controlled, it was successful in synthesizing block copolymers such as PtBuMA-b-PMMA. uliege.be Metal-free anionic polymerization systems using large organic cations have also been explored for methyl methacrylate. cas.cn

Atom Transfer Radical Polymerization (ATRP)

Emulsion and Dispersion Polymerization Techniques for this compound

Emulsion and dispersion polymerization are heterogeneous techniques used to produce polymer particles.

Emulsion polymerization involves polymerizing a water-insoluble monomer that is emulsified in an aqueous phase with a surfactant. acs.org The polymerization is typically initiated by a water-soluble initiator. acs.org This technique is widely used for producing polymer latexes. acs.orgnih.gov The use of persulfates as initiators is common as they are effective and result in charged end-groups that contribute to particle stability. acs.org While direct homopolymerization of very hydrophobic monomers like lauryl methacrylate in emulsion polymerization can be challenging and may lead to colloidal instability, copolymerization with less hydrophobic monomers like methyl methacrylate can improve stability. ehu.es this compound, being a hydrophobic monomer, can be incorporated into emulsion polymerization systems, often as a comonomer to impart specific properties like water resistance and flexibility to the resulting polymer. univarsolutions.com

Dispersion polymerization is a method for producing micron-sized, monodisperse polymer particles. researchgate.netresearchgate.net The polymerization is carried out in a medium that is a good solvent for the monomer and initiator but a poor solvent for the resulting polymer. researchgate.net As the polymer forms, it precipitates and is stabilized by a steric stabilizer to form particles. researchgate.net RAFT dispersion polymerization of methyl methacrylate in non-polar media like mineral oil, using a poly(lauryl methacrylate) (PLMA) stabilizer, has been shown to produce diblock copolymers with narrow molecular weight distributions (Mw/Mn ≤ 1.39). acs.org The characteristics of the final particles, such as size, can be controlled by adjusting parameters like the stabilizer's chain length and concentration. researchgate.net

Bulk Polymerization Studies of this compound

Bulk polymerization is a method of polymer synthesis where the monomer, in this case, this compound, is polymerized without the use of a solvent. This technique is often initiated by a small quantity of a radical initiator.

Studies on the bulk free-radical polymerization of long-chain methacrylates, such as dodecyl methacrylate (a close structural analog to this compound), have revealed specific kinetic behaviors. The polymerization of n-dodecyl methacrylate, initiated by 2,2′-azobis(isobutyronitrile) (AIBN), has been observed to proceed with a minimal gel effect (also known as the Trommsdorff effect) in the temperature range of 60 to 90°C. researchgate.net This is a notable deviation from the polymerization of smaller methacrylates like methyl methacrylate, which typically exhibit a strong autoacceleration in rate. list-technology.comosti.gov

The suppression of the gel effect in the bulk polymerization of long-chain alkyl methacrylates is likely due to the chain transfer reaction of the propagating radical to the long alkyl group of the ester. researchgate.net This transfer reaction leads to the formation of a crosslinked polymer network, even at high conversions. researchgate.net The point at which this insoluble polymer fraction begins to form is dependent on the polymerization temperature and the concentration of the initiator, with lower temperatures and lower initiator concentrations favoring earlier gelation. researchgate.net The resulting crosslinked structure is characterized as a very loose network. researchgate.net

In related research on the free radical bulk photopolymerization process (FRBP), the influence of various methacrylate monomers on the reaction kinetics has been investigated. mdpi.com While specific data for this compound was not the focus, the study noted that for methacrylic monomers like methyl, ethyl, and butyl methacrylate, those with shorter aliphatic chains tend to decrease the rate of photopolymerization. mdpi.com

Table 1: Research Findings on Bulk Polymerization of Related Methacrylates

Monomer Initiator Temperature (°C) Key Findings Reference
n-Dodecyl Methacrylate 2,2′-azobis(isobutyronitrile) (AIBN) 60 - 90 Proceeds with a low gel effect; forms a crosslinked polymer due to chain transfer to the alkyl group. researchgate.net
Methyl Methacrylate (MMA) Benzoyl Peroxide (BPO)/Amine Room Temp. Exhibits a strong Trommsdorff effect; can lead to polymerization-induced phase separation. osti.gov

Grafting-Through Polymerization of this compound Macromonomers

The "grafting-through" or macromonomer method is a versatile strategy for synthesizing graft copolymers with well-defined structures. cmu.edunih.gov This technique involves the copolymerization of a conventional low-molecular-weight monomer with a macromonomer—a polymer chain that has a polymerizable functional group at one of its ends. cmu.eduresearchgate.net

A notable example involves the synthesis and polymerization of a nonionic surfactant macromonomer, ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate. tandfonline.com This macromonomer is synthesized in a multi-step process, typically starting from 11-bromoundecanol, which is reacted with poly(ethylene glycol) methyl ether, followed by esterification with methacryloyl chloride to introduce the polymerizable methacrylate group. tandfonline.com

These this compound-containing macromonomers can then be polymerized or copolymerized via various mechanisms. For instance, they can be copolymerized with monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) in microemulsions to create nanostructured polymeric materials. acs.org The polymerization of these systems can be initiated rapidly, often using a redox initiator at moderate temperatures. acs.org

The "grafting-through" approach allows for the creation of graft copolymers where the backbone is formed by the polymerization of the methacrylate groups of the macromonomers and any comonomers. cmu.edu This results in a polymer structure with long, pre-defined side chains (in this case, containing the poly(ethylene oxide) and undecyl segments) grafted onto the main polymer backbone. cmu.edunih.gov The properties of the resulting graft copolymer, such as its solubility and thermal characteristics, are influenced by the composition and length of both the backbone and the grafted side chains. warwick.ac.uk

Ring-opening metathesis polymerization (ROMP) is another powerful technique used for the "grafting-through" of macromonomers, particularly those functionalized with strained cyclic olefins like norbornene. tdl.orgnih.gov While direct ROMP of a methacrylate group is not typical, a macromonomer containing an this compound unit could be functionalized with a norbornene moiety to make it suitable for ROMP. uh.edu This allows for the synthesis of densely grafted "bottlebrush" polymers with controlled molecular weights and architectures. tdl.orgnih.gov

Table 2: Examples of Grafting-Through Polymerization with this compound Macromonomers

Macromonomer Structure Comonomer(s) Polymerization Method Resulting Polymer Key Findings Reference
ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate None (Homopolymerization) Solution Polymerization Poly(ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate) Polymerization was much faster in water than in benzene, suggesting a micellar polymerization mechanism. tandfonline.com
ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate Styrene (B11656) Emulsion Polymerization Polystyrene-graft-poly(ethylene oxide) undecyl-α-methacrylate The macromonomer acted as a polymerizable surfactant, leading to monodisperse latex particles. acs.org

Copolymerization Studies of Undecyl Methacrylate

Strategies for Copolymerization with Diverse Comonomers

The properties of undecyl methacrylate (B99206) copolymers can be finely tuned by selecting appropriate comonomers. These can range from hydrophobic to hydrophilic and even bio-based monomers, each imparting unique characteristics to the final polymer.

Copolymerization with Hydrophobic Methacrylates

Copolymerizing undecyl methacrylate with other hydrophobic methacrylates, such as alkyl methacrylates, is a common strategy to modify the physical properties of the resulting polymer. For instance, copolymerization with monomers like n-hexyl methacrylate (HMA) allows for the creation of a spectrum of materials with intermediate glass transition temperatures (Tg) by varying the comonomer ratio. rsc.org This approach is particularly useful for applications requiring specific thermal properties. rsc.org The long alkyl chain of UMA contributes to improved solubility in nonpolar solvents.

Studies have explored the copolymerization of UMA with other long-chain alkyl methacrylates like dodecyl and octadecyl acrylate (B77674). researchgate.net The reactivity of these monomers is influenced by steric effects, with the bulkier side chains of methacrylates generally leading to slower polymerization rates compared to their acrylate counterparts. researchgate.net

Copolymerization with Hydrophilic Monomers

To introduce hydrophilicity and other functionalities, this compound can be copolymerized with hydrophilic monomers. A notable example is the copolymerization with N-vinylcaprolactam (NVCL) to create graft copolymers. researchgate.net In one study, an amphiphilic macromonomer of methoxy (B1213986) poly(ethylene oxide) (PEO) this compound was copolymerized with NVCL to synthesize thermo-responsive graft copolymers. researchgate.net

The copolymerization of UMA with hydrophilic monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) can produce amphiphilic copolymers. researchgate.net These copolymers can self-assemble into well-defined nanoparticles in aqueous solutions. The balance between the hydrophobic UMA and the hydrophilic comonomer is crucial in determining the final properties and applications, which can range from drug delivery to coatings. researchgate.netacs.org

Integration of Bio-based Monomers in this compound Copolymers

With a growing emphasis on sustainability, the integration of bio-based monomers into UMA copolymers is an area of increasing interest. Bio-based monomers, derived from renewable resources, offer a more environmentally friendly alternative to traditional petroleum-based monomers. researchgate.netdiva-portal.org

For example, undecyl undecenoate, a derivative of castor oil, can be used in acyclic diene metathesis (ADMET) polymerization to create long-chain aliphatic polyesters. acs.org These can then be further modified or copolymerized. The copolymerization of UMA with bio-based monomers like those derived from itaconic acid or levulinic acid can yield polymers with properties comparable or even superior to their fossil-based counterparts. diva-portal.org The incorporation of monomers like isosorbide (B1672297) methacrylate can lead to high-performance polymers with high glass transition temperatures. mdpi.com

Kinetic and Mechanistic Investigations of this compound Copolymerization

Understanding the kinetics and mechanism of copolymerization is essential for controlling the structure and properties of the final polymer. The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and sequence distribution. fiveable.me

The kinetics of methacrylate polymerization are generally slower than that of acrylates due to the steric hindrance of the alpha-methyl group and the greater stability of the resulting tertiary radical. researchgate.net In copolymerization, the relative reactivities of the monomers (r1 and r2) dictate how they are incorporated into the polymer chain. fiveable.me

For instance, in the copolymerization of N-isopropylacrylamide (NIPA) and glycidyl (B131873) methacrylate (GMA), the reactivity ratios indicated that GMA is more reactive and is consumed faster. researchgate.net This leads to a compositional drift as the reaction progresses. To achieve a more homogeneous copolymer, the more reactive monomer can be added slowly and continuously to the reaction mixture. researchgate.net

The mechanism of copolymerization can be influenced by factors such as the solvent, temperature, and initiator system. rsc.orgd-nb.info For example, the use of a benzoyl peroxide/amine initiator system is common in the free-radical polymerization of dimethacrylate monomers. researchgate.net The chemical structure of both the amine and the monomer significantly affects the kinetic parameters of the polymerization. researchgate.net

Structural Effects on Copolymerization Reactivity of this compound

The chemical structure of the monomers involved in copolymerization has a significant impact on their reactivity. The long alkyl chain of this compound introduces steric hindrance, which can affect the rate of polymerization. researchgate.net The form of the methacrylate side chain has been found to influence the copolymerization reaction. researchgate.net

In copolymerizations involving different methacrylates, the length of the alkyl chain can influence the kinetic behavior. uni-goettingen.de For example, in the copolymerization of bis-GMA and TEGDMA, the more viscous and structurally complex bis-GMA was found to play a more controlling role in the kinetics than the more mobile TEGDMA. nist.gov

The presence of functional groups can also alter reactivity. For instance, the bromine atom in 11-bromothis compound serves as a reactive site for nucleophilic substitution, allowing for further functionalization of the polymer.

Influence of Copolymer Composition on Resultant Polymer Characteristics

The composition of the copolymer, which is a direct result of the monomer feed ratio and their reactivity ratios, is a primary determinant of the final polymer's properties. open.edu By adjusting the composition, a wide range of characteristics can be achieved.

Thermal Properties: The glass transition temperature (Tg) of a copolymer is strongly influenced by its composition. researchgate.net Generally, incorporating monomers with bulky side chains or rigid structures, such as aromatic methacrylates, increases the Tg of the resulting copolymer. researchgate.net Conversely, incorporating monomers with flexible side chains, like long-chain alkyl methacrylates, tends to lower the Tg.

Mechanical Properties: The mechanical properties, such as modulus, strength, and elasticity, are directly linked to the copolymer composition. fiveable.me For example, in polypropylene (B1209903) copolymer compositions, the ratio of a polypropylene-alpha-olefin copolymer phase to an elastomeric polypropylene-alpha-olefin random copolymer phase significantly affects the impact strength of the material. google.com

Surface Properties and Solubility: The hydrophobicity or hydrophilicity of a copolymer is determined by the nature and proportion of its constituent monomers. Copolymerizing this compound with fluoroalkyl methacrylates can produce coatings with very low surface free energy, leading to superhydrophobic properties. mdpi.com The solubility of the copolymer is also dictated by its composition; for example, the inclusion of hydrophilic monomers can enhance solubility in polar solvents. fiveable.me

The following interactive table summarizes the influence of different comonomers on the properties of this compound copolymers.

Advanced Materials Development and Engineering Utilizing Undecyl Methacrylate

Biomedical Engineering Applications of Undecyl Methacrylate-Based Polymers

The adaptability of undecyl methacrylate (B99206) makes it a valuable component in the design of sophisticated biomedical materials. Its incorporation into polymer networks can modulate properties such as hydrophobicity, mechanical strength, and biocompatibility, which are critical for the performance of medical devices and tissue engineering constructs.

Hydrogel Formulations for Biomedical Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, mimicking the soft tissues of the body. nih.gov Their physical properties can be finely tuned, making them ideal for various biomedical applications. nih.gov The inclusion of this compound in hydrogel formulations allows for the introduction of hydrophobic domains, which can influence swelling behavior, mechanical integrity, and interactions with biological molecules.

Hydrogels are widely utilized as platforms for the controlled release of therapeutic agents. nih.gov They can protect labile drugs from degradation and provide spatial and temporal control over their release. nih.gov The incorporation of this compound into hydrogel matrices can modify the release kinetics of encapsulated drugs. The hydrophobic nature of the undecyl group can create domains that interact with hydrophobic drug molecules, leading to a more sustained release profile.

For instance, in pH-responsive hydrogels, such as those based on poly(methacrylic acid) (PMAAc), the inclusion of hydrophobic co-monomers like n-butyl methacrylate (nBMA) has been explored to modulate the drug release profile. nih.gov These systems are designed to protect drugs in the acidic environment of the stomach and release them in the more alkaline conditions of the small intestine. nih.gov The presence of hydrophobic regions within the hydrogel can enhance the encapsulation of hydrophobic drugs and influence their release kinetics. nih.gov Similarly, the long alkyl chain of this compound can be expected to create a more pronounced hydrophobic environment, potentially leading to even greater control over the release of certain drugs.

Research into thermo-responsive nanogels, for example, those composed of N-vinylcaprolactam and hydroxyethyl (B10761427) methacrylate, has demonstrated the potential for temperature-controlled drug release. tandfonline.com The incorporation of hydrophobic monomers can influence the lower critical solution temperature (LCST) of these polymers, which is the temperature at which they undergo a phase transition. This transition can be harnessed to trigger drug release. At temperatures below the LCST, the hydrogel is swollen and can release the drug, while above the LCST, the network collapses, reducing the release rate. tandfonline.com

Table 1: Research Findings on Methacrylate-Based Hydrogels for Drug Delivery

Polymer SystemKey FindingsReference
Poly(methacrylic acid-g-ethylene glycol)Demonstrated pH-dependent swelling and controlled release of calcitonin and insulin. ijpsonline.com
Poly(N-vinylcaprolactam-co-hydroxyethyl methacrylate) NanogelsShowed thermo-responsive behavior with potential for targeted anticancer drug delivery. tandfonline.com tandfonline.com
Chitosan-graft-methacrylate (CS-g-MA)Exhibited improved mucoadhesive properties and provided extended drug release over 72 hours. tci-thaijo.org tci-thaijo.org

Tissue engineering aims to regenerate or replace damaged tissues and organs. Scaffolds play a crucial role in this process by providing a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation. frontiersin.org The properties of the scaffold, such as porosity, mechanical strength, and biodegradability, are critical for successful tissue regeneration. researchgate.net

The incorporation of this compound into scaffolds can enhance their mechanical properties and control their degradation rate. The hydrophobic undecyl chains can increase the stiffness and toughness of the scaffold, making it more suitable for load-bearing applications like bone tissue engineering. researchgate.net Furthermore, the hydrophobicity can modulate the rate of hydrolytic degradation, allowing for a more controlled release of degradation byproducts and maintaining the structural integrity of the scaffold for the required duration of tissue formation.

For example, gelatin methacrylate (GelMA) hydrogels are widely used for tissue engineering due to their biocompatibility and cell-responsive nature. researchgate.net The properties of GelMA scaffolds can be tuned by altering the polymer concentration and degree of methacrylation. researchgate.net Introducing a hydrophobic monomer like this compound into a GelMA formulation could provide an additional level of control over the scaffold's mechanical properties and degradation profile, potentially enhancing its performance in specific applications such as cartilage or bone regeneration. researchgate.netaccscience.com

Table 2: Examples of Methacrylate-Based Scaffolds in Tissue Engineering

Scaffold MaterialApplicationKey FindingsReference
Gelatin Methacrylate (GelMA)Bone Tissue EngineeringPolymer concentration influences osteogenic differentiation, with 5% GelMA promoting homogeneous extracellular matrix calcification. researchgate.net researchgate.net
Poly(lactic acid)-methacrylate (PLA-MA) and Nanocrystalline Cellulose-methacrylate (NCC-MA)General Tissue EngineeringParticles can be cross-linked to form 3D scaffolds with tunable properties. mdpi.com mdpi.com
Dopamine methacrylate (DMA)/PEGDMACartilage Tissue EngineeringTri-component scaffolds with collagen hydrolysate enhanced human cartilage stem/progenitor cell viability and proliferation. accscience.com accscience.com
Alginate-GelMA-Bacterial NanocellulosePeripheral Nerve Regeneration3D-bioprinted scaffold supported oriented growth of Schwann cells. bjmu.edu.cn bjmu.edu.cn

Biocompatibility is a fundamental requirement for any material intended for use in the human body. nih.gov It refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects. mdpi.com Methacrylate-based hydrogels have generally shown good biocompatibility. nih.gov

Studies on methacrylated gellan gum hydrogels, for instance, have demonstrated their stability and biocompatibility both in vitro and in vivo. nih.gov These hydrogels supported the viability of encapsulated cells and did not cause significant inflammatory reactions when implanted subcutaneously in rats. nih.gov Similarly, hydrogels based on methacrylated hyaluronic acid have been shown to be biocompatible in both cell culture and animal models. researchgate.net

The introduction of this compound into a hydrogel formulation would necessitate a thorough biocompatibility assessment. While the long alkyl chain is generally considered to be biocompatible, its presence could potentially influence protein adsorption and cell interactions at the material surface. Therefore, comprehensive studies, including cytotoxicity assays, cell adhesion and proliferation studies, and in vivo implantation studies, would be required to confirm the biocompatibility of any new this compound-containing hydrogel. nih.govmdpi.com

Table 3: Biocompatibility Assessment of Methacrylate-Based Materials

MaterialAssessment MethodResultsReference
Methacrylated Gellan Gum HydrogelsIn vitro cell encapsulation (L929 and hIVD cells), in vivo subcutaneous implantation in rats.Supported cell viability for up to 21 days; well-tolerated and non-toxic in vivo. nih.gov nih.gov
Poly(methyl methacrylate)/Hydroxyapatite (PMMA/HA) CompositesIn vitro pre-osteoblast (MC3T3-E1) attachment, proliferation, and differentiation.Significantly enhanced biocompatibility compared to PMMA with barium sulfate. mdpi.com mdpi.com
Methacrylated and Maleated Hyaluronic Acid HydrogelsIn vitro studies with HUVEC, HDF, and human keratinocytes; in vivo subcutaneous implantation in mice.Good biocompatibility with no significant inflammatory response. researchgate.net researchgate.net
Resin-Modified Glass-Ionomer CementsIn vitro cytotoxicity on MDPC-23 cells; in vivo subcutaneous implantation in rats.Caused a moderate to intense inflammatory reaction at 7 days which decreased over time. nih.gov nih.gov
Development of this compound-Containing Scaffolds for Tissue Engineering

Applications in Dental Materials Science

In dental materials science, the durability and longevity of restorative materials are of utmost importance. nih.gov Resin-based composites are widely used for dental restorations due to their aesthetic appeal and ability to bond to tooth structure. wikipedia.org These composites typically consist of a polymer matrix, inorganic fillers, and a coupling agent. wikipedia.org

The polymer matrix of dental composites is commonly based on dimethacrylate monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA). wikipedia.org These monomers form a highly cross-linked network upon polymerization, providing the composite with its mechanical strength. nih.gov However, these resins can also exhibit polymerization shrinkage, which can lead to marginal gaps and secondary caries. nih.gov

The incorporation of this compound into dental resin formulations could offer several advantages. Its long, flexible alkyl chain could potentially reduce polymerization stress by allowing for more molecular rearrangement during polymerization. Furthermore, the hydrophobic nature of the undecyl group could decrease water sorption of the composite, which is known to degrade the mechanical properties of the material over time.

Research has shown that the composition of the monomer system significantly impacts the properties of the dental composite. researchgate.net The use of different monomers can affect the degree of conversion, mechanical properties, and water sorption. researchgate.net For example, the replacement of the more hydrophilic triethylene glycol dimethacrylate (TEGDMA) with more hydrophobic monomers has been investigated to improve the longevity of dental composites. thejcdp.com The introduction of a monomer like this compound would be a logical extension of this research, with the potential to further enhance the performance of dental restorative materials.

Table 4: Properties of Experimental Dental Composites

Composite FormulationKey Property EvaluatedFindingReference
Composites with Methacrylate-Functionalized Calcium Phosphate (MCP)Flexural Strength3 wt.% MCP showed the highest flexural strength (106 MPa). mdpi.com mdpi.com
Composites with Photodimerized Cinnamyl Methacrylate (PD-CMA)Monomer-to-Polymer Conversion (MPC)E20 (20 wt.% PD-CMA) exhibited the highest MPC% (85.05%). thejcdp.com thejcdp.com
Research on Polymerization Shrinkage and Stress in Dental Formulations

Polymerization shrinkage and the associated stress are significant challenges in the field of resin-based dental composites, as they can lead to marginal gap formation, microleakage, and ultimately, the failure of restorations. mdpi.comekb.egekb.eg The chemical composition of the resin matrix, particularly the type of monomers used, plays a crucial role in determining the extent of these issues. bibliotekanauki.plbiomaterials.pl

Research in dental materials has focused on the principle that higher molecular weight monomers can reduce volumetric shrinkage. google.com The polymerization process involves the conversion of monomer units into a polymer network, where shorter-chain, more mobile monomers typically result in greater volumetric contraction as van der Waals forces are replaced by shorter covalent bonds. Large monomers, by having fewer reactive groups per unit volume, can mitigate this effect. While specific studies focusing solely on this compound's direct impact on shrinkage are not extensively detailed in the provided context, its relatively large molecular weight and long alkyl chain suggest it could be a candidate for reducing polymerization shrinkage compared to smaller, commonly used diluent monomers like triethylene glycol dimethacrylate (TEGDMA). biomaterials.pl

The development of polymerization stress is a complex phenomenon related not only to volumetric shrinkage but also to the stiffness (elastic modulus) of the developing polymer network. nih.govnih.gov Research on various methacrylate-based composites has shown that stress continues to develop for hours after the initial light-curing process. nih.gov The formulation of the resin matrix by blending different monomers, such as Bis-GMA, UDMA, and Bis-EMA, is a common strategy to balance properties like viscosity, degree of conversion, and shrinkage stress. bibliotekanauki.pl For instance, studies have shown that increasing the concentration of the high molecular weight monomer Bis-GMA while decreasing Bis-EMA content can lead to reduced shrinkage. bibliotekanauki.pl The inclusion of monomers with long, flexible chains like this compound could theoretically provide a mechanism for stress relaxation within the polymerizing network, although this requires specific experimental validation.

Table 1: Factors Influencing Polymerization Shrinkage and Stress in Dental Resins

Factor Influence on Shrinkage/Stress Research Findings Citation
Monomer Molecular Weight Higher molecular weight generally leads to lower volumetric shrinkage. Large molecular weight monomers can effectively reduce polymerization volume shrinkage. google.com
Resin Composition The specific blend of monomers (e.g., Bis-GMA, TEGDMA, UDMA) dictates overall shrinkage and stress. An optimal composition of 56wt% Bis-GMA with Bis-EMA and TEGDMA resulted in a shrinkage value of 4.73%. bibliotekanauki.pl
Polymer Network Formation The development of the elastic modulus during polymerization contributes significantly to stress. Stress can continue to increase for up to 12 hours post-irradiation, with the elastic modulus also increasing over time. nih.gov
Pre-polymerized Clusters Incorporating pre-polymerized filler clusters can reduce the volume of polymerizing resin, thus lowering shrinkage. Materials like Heliomolar, which contain pre-polymerized clusters, show improved shrinkage/contraction stress properties. nih.gov
Antimicrobial Strategies in this compound-Modified Dental Materials

The colonization of dental materials by oral pathogens, such as Candida albicans and Streptococcus mutans, is a primary cause of secondary caries and denture stomatitis. yehhsinchi.comnih.gov A promising strategy to combat this involves the chemical modification of the dental resin itself to impart antimicrobial activity. researchgate.netbjmu.edu.cn This is often achieved by copolymerizing monomers containing antimicrobial functional groups into the polymer matrix. nih.gov

Derivatives of this compound have been specifically developed for this purpose. One notable example is methacryloyloxy undecyl pyridinium (B92312) bromide (MUPB). researchgate.netscispace.com MUPB is a quaternary ammonium (B1175870) salt (QAS) that contains a polymerizable methacrylate group and a long undecyl chain, which enhances its ability to disrupt bacterial cell membranes. researchgate.netmdpi.com By incorporating MUPB into polymethyl methacrylate (PMMA) denture base resins, the resulting material gains antimicrobial properties without the risk of leaching that can occur with physically blended agents. scispace.commdpi.com This contact-killing mechanism is attributed to the interaction between the positively charged quaternary ammonium groups and the negatively charged microbial cell membranes, leading to electrical imbalance, increased osmotic pressure, and cell lysis. mdpi.com

Table 2: Antimicrobial Monomers Used in Dental Resins

Antimicrobial Monomer Abbreviation Chemical Class Mechanism Citation
Methacryloyloxy undecyl pyridinium bromide MUPB Quaternary Ammonium Salt Contact-killing via membrane disruption. researchgate.netscispace.com
Methacryloyloxy dodecyl pyridinium bromide MDPB Quaternary Ammonium Salt Contact-killing via membrane disruption. researchgate.netscispace.com
Dimethylaminohexadecyl methacrylate DMAHDM Quaternary Ammonium Salt Contact-killing via membrane piercing. nih.govmdpi.com
2-tert-butylaminoethyl methacrylate TBAEMA Tertiary Amine Methacrylate Membrane incompetence and disintegration. yehhsinchi.commdpi.com
2-amino-N-undecyl-H-imidazole-5-butanamide H10 Reverse Amide 2-Aminoimidazole Inhibition of S. mutans biofilm formation. nih.gov

Surface Science and Functionalization with this compound

Creation of Reactive Sites for Surface Modification

This compound derivatives are valuable tools for surface engineering, enabling the introduction of reactive functionalities onto various substrates. A key example is 11-bromothis compound. This compound features a polymerizable methacrylate group at one end of its 11-carbon chain and a bromine atom at the other. The terminal bromine atom serves as a highly effective reactive site, specifically as a leaving group in nucleophilic substitution reactions.

This reactivity allows for the covalent attachment of a wide range of molecules to a surface that has been coated with a polymer of 11-bromothis compound. For instance, surfaces can be first modified with these polymers, and then molecules containing nucleophiles (such as amines, thiols, or carboxylates) can be introduced to displace the bromide and form a stable covalent bond. This two-step process is fundamental in creating functional surfaces for applications like biosensors, advanced coatings, and drug delivery systems where precise control over surface chemistry is required. Furthermore, the methacrylate group allows the molecule to be incorporated into polymer chains or networks via free radical polymerization, providing a robust method for anchoring these reactive sites to a substrate.

Enhancing Surface Hydrophilicity through this compound Derivatives

While the long alkyl chain of this compound is inherently hydrophobic, its derivatives can be strategically used to control and even enhance the hydrophilicity of a surface. This is typically achieved by creating copolymers or surface assemblies where the undecyl group acts as an anchor or a hydrophobic block, while another component provides the hydrophilic character.

One approach involves creating diblock copolymer brushes on a surface. researchgate.net For example, a hydrophilic polymer like poly(2-hydroxyethyl methacrylate) (PHEMA) can be grafted from a surface that is first treated with an initiator containing an undecyl chain (e.g., an undecyl-trichloro-silane self-assembled monolayer). researchgate.net This creates a structure where the undecyl groups mediate the attachment to the substrate, and the hydrophilic PHEMA chains are exposed, rendering the surface water-attracting.

Another strategy is to copolymerize this compound with hydrophilic monomers. For instance, copolymers of methyl methacrylate (a hydrophobic monomer) and methacrylic acid (MAA, a hydrophilic monomer) demonstrate pH-responsive behavior, where the ionization of the carboxylic acid groups at higher pH increases hydrophilicity. tandfonline.com By analogy, a copolymer incorporating this compound would possess hydrophobic domains from the undecyl chains and hydrophilic domains from a comonomer like MAA or 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a potent protein-repelling agent. mdpi.comnih.gov The final surface property can be tuned by adjusting the ratio of the hydrophobic (this compound) to hydrophilic monomers in the copolymer. google.com This allows for the design of materials with tailored wettability, which is critical for applications ranging from biocompatible coatings that resist protein adsorption to microfluidic devices. mdpi.commdpi.com

Integration of Nanoparticles in this compound Surface Coatings

The integration of nanoparticles into polymer coatings is a powerful method for enhancing the mechanical, thermal, and functional properties of materials. researchgate.netnih.gov this compound-based polymers can serve as the matrix for such nanocomposites or as a surface modifier for the nanoparticles themselves to ensure their compatibility and uniform dispersion.

Achieving a stable dispersion of nanoparticles within a polymer matrix is a significant challenge due to their high surface energy, which often leads to agglomeration. mdpi.com To overcome this, the nanoparticle surfaces can be modified. One technique is to graft polymer chains from the nanoparticle surface using methods like surface-initiated atom transfer radical polymerization (ATRP). canada.ca A polymer brush of poly(this compound) could be grown on the surface of nanoparticles (e.g., silica (B1680970), titanium dioxide, or metal nanoparticles), effectively encapsulating them with a hydrophobic layer. canada.caacs.org This modification makes the nanoparticles readily dispersible in a hydrophobic polymer matrix, including one based on this compound or other methacrylates like PMMA.

The resulting nanocomposite coatings can exhibit improved properties. For example, incorporating nano-hydroxyapatite (n-HA) into a PMMA matrix, a polymer structurally related to poly(this compound), can enhance mechanical strength and bioactivity for bone tissue engineering applications. mdpi.com Similarly, the addition of nanodiamonds to PMMA has been shown to improve flexural strength and surface roughness at low concentrations. researchgate.net The this compound polymer matrix acts to bind the nanoparticles, transferring load and creating a cohesive final material with the combined properties of the polymer and the integrated nanoparticles.

Development of Other Specialty Polymeric Materials with this compound

Tailored Polymer Properties through this compound Incorporation

The incorporation of this compound as a monomer or comonomer allows for the precise tailoring of polymer properties, primarily by leveraging the characteristics of its long, flexible, and hydrophobic C11 alkyl side chain. The selection of monomers is a fundamental strategy for controlling the final functionality and physical characteristics of a polymer. google.com

The most direct impact of the undecyl group is a significant increase in the polymer's hydrophobicity. This was demonstrated in studies of film fabrication, where poly(this compound) behaved as a hydrophobic polymer. nih.gov This property is crucial for applications in non-polar environments or where water repellency is desired.

Furthermore, the long, non-polar side chain influences the polymer's thermal and mechanical properties. Compared to methacrylates with shorter side chains like poly(methyl methacrylate) (PMMA), the flexible undecyl chain acts as an internal plasticizer. This disrupts the packing of polymer chains, leading to a lower glass transition temperature (Tg) and increased segmental mobility. This results in a softer, more flexible material at room temperature. The bulky side group can also enhance the dimensional stability of copolymers in some contexts. google.com By copolymerizing this compound with other monomers, a wide range of properties can be achieved, balancing hardness, flexibility, and hydrophobicity for specific applications.

Table 3: Comparison of Predicted Properties: Poly(methyl methacrylate) vs. Poly(this compound)

Property Poly(methyl methacrylate) (PMMA) Poly(this compound) (PUMA) Rationale
Side Chain Short, rigid (-CH₃) Long, flexible (-(CH₂)₁₀CH₃) Direct structural difference.
Hydrophobicity Moderately hydrophobic Highly hydrophobic The long alkyl chain repels water. nih.gov
Glass Transition Temp. (Tg) High (~105 °C) Low The flexible side chain increases free volume and segmental mobility.
Room Temp. State Hard, rigid solid Soft, flexible solid/viscous liquid A low Tg results in a softer material at ambient temperatures.
Solubility Soluble in a range of polar and non-polar solvents Preferentially soluble in non-polar solvents "Like dissolves like" principle.

This compound in Polymer Beads for Specialized Procedures

Polymer beads, typically produced by suspension polymerization, can be designed for highly specialized procedures beyond standard chromatography. nih.govuhasselt.be The properties of these beads—including particle size, porosity, and surface chemistry—are precisely controlled to meet the demands of specific applications.

One such specialized procedure is molecular imprinting. In this technique, polymer beads are synthesized in the presence of a "template" molecule. nih.gov The functional monomers arrange themselves around the template, and after polymerization and subsequent removal of the template, the polymer bead is left with cavities that are sterically and chemically complementary to the template molecule. nih.gov These molecularly imprinted polymers (MIPs) can be used for highly selective chemical separations. The incorporation of this compound into such beads would impart a strong hydrophobic character, making them ideal for imprinting and selectively binding non-polar template molecules from aqueous or polar solutions.

The hydrophobic nature of poly(this compound) beads also makes them suitable as additives. For example, they can be used as matting agents in coatings or plastics, where they migrate to the surface to reduce gloss. They could also function as carriers for the controlled release of hydrophobic substances or as a stationary phase for specialized hydrophobic interaction chromatography (HIC), which separates proteins and other biomolecules under less denaturing conditions than reverse-phase chromatography.

This compound-Based Systems for Triplet-Triplet Annihilation Upconversion

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts two low-energy photons into a single higher-energy photon, with potential applications in solar energy harvesting, bioimaging, and photocatalysis. The process relies on a sensitizer (B1316253) molecule that absorbs the low-energy light and transfers its triplet energy to an emitter (or annihilator) molecule. Two of these energized emitter molecules can then collide and pool their energy, resulting in the emission of one higher-energy photon.

For practical applications, these chromophores must be embedded in a solid host material, often a polymer. A critical finding in recent research is that the efficiency of TTA-UC is strongly dependent on the properties of this polymer host, particularly its glass transition temperature (Tg). In a series of methacrylate copolymers, it was demonstrated that a lower Tg, which corresponds to a more flexible and mobile polymer matrix, leads to a higher upconversion quantum yield. This is because the TTA-UC mechanism relies on the diffusion and collision of the sensitizer and emitter molecules, which is more facile in a rubbery matrix (below Tg) than in a rigid, glassy one (above Tg).

This compound is an ideal candidate for creating host systems for TTA-UC. A homopolymer of this compound would possess a very low Tg due to its long, flexible alkyl side chain. This would provide a highly mobile environment, promoting the diffusion-based collisions necessary for efficient TTA-UC, potentially leading to high upconversion quantum yields even in a solid-state system. By copolymerizing this compound with a high-Tg monomer, the matrix mobility and thus the upconversion efficiency could be precisely tuned.

Table 4: Influence of Host Polymer Glass Transition Temperature (Tg) on TTA-UC Efficiency

Host Copolymer (HMA:TFEMA ratio) Glass Transition Temp. (Tg) Upconversion Quantum Yield (Φuc) Threshold Intensity (Ith) Citation
PHMA₃₃TFEMA₆₇ 20.1 °C Low ~200 mW cm⁻²
PHMA₅₀TFEMA₅₀ 9.9 °C Intermediate -
PHMA₉₀TFEMA₁₀ -9.4 °C 1.6 ± 0.2% (Maximum) 1250 mW cm⁻²

Data based on a model system using Palladium(II) octaethylporphyrin (PdOEP) as the sensitizer and diphenylanthracene (DPA) as the emitter in copolymers of n-hexyl methacrylate (HMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA).

Characterization and Analytical Methodologies in Undecyl Methacrylate Research

Spectroscopic Analysis of Undecyl Methacrylate (B99206) and Its Polymers

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of polymer characterization. libretexts.org Techniques such as Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are routinely employed to investigate undecyl methacrylate and its polymers at a molecular level. specificpolymers.comrsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

FT-IR spectroscopy is a non-destructive technique that provides a molecular "fingerprint" by measuring the absorption of infrared light by a sample's chemical bonds. nih.govthermofisher.com In the context of this compound research, FT-IR is invaluable for both confirming the structure of the monomer and its polymers and for monitoring the polymerization process. nbu.ac.intorontomu.ca

The FT-IR spectrum of poly(this compound) displays several characteristic absorption bands that confirm its structure. nbu.ac.in The disappearance of peaks associated with the carbon-carbon double bond (C=C) of the methacrylate monomer is a clear indicator of successful polymerization. nbu.ac.in Key vibrational bands for poly(this compound) are detailed in the table below. nbu.ac.in

Vibrational Mode Wavenumber (cm⁻¹) Description
Ester Carbonyl (C=O) Stretching1732.6A strong absorption characteristic of the ester group.
Paraffinic C-H Stretching2879.3 and 2951.1Indicates the presence of the long alkyl (undecyl) chain.
C–H Bending (CH₂ and CH₃)1464.7 and 722.2Relates to the methylene (B1212753) and methyl groups in the polymer structure.
Ester C–O–C Stretching1164.6Confirms the presence of the ester linkage.
Data sourced from a study on this compound-based polymers. nbu.ac.in

By tracking the intensity of the methacrylate C=C bond absorption peak (typically around 1640 cm⁻¹) over time, researchers can determine the degree of polymerization. nih.gov This real-time monitoring capability makes FT-IR a powerful tool for studying reaction kinetics. libretexts.orgnih.gov

Raman Spectroscopy for Compositional and Conversion Analysis

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful complement to FT-IR. nih.gov It is particularly effective for detecting changes in chemical bonds during polymerization and is well-suited for analyzing samples in aqueous solutions due to water's weak Raman scattering. nih.govnist.gov

In the study of this compound polymerization, Raman spectroscopy is used to quantify the conversion of monomer to polymer. nist.govarc-cbbc.nl This is achieved by monitoring the decrease in the intensity of the C=C stretching vibration, often observed around 1640 cm⁻¹, as the monomer is consumed. nist.govmdpi.com The technique can also be used for compositional analysis in copolymer systems. nist.gov For instance, in studies of methacrylate-based droplets, Raman spectroscopy has been successfully used as an on-chip analytical tool to measure monomer composition and the degree of conversion after photopolymerization. nist.gov

Simultaneous in-situ EPR and Raman spectroscopy have been employed to monitor the curing of methacrylate resins. arc-cbbc.nlrsc.org This combined approach allows for the correlation of radical species formation (observed by EPR) with the extent of alkene conversion (measured by Raman), providing a more complete picture of the polymerization process. arc-cbbc.nlrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about molecular structure, dynamics, and composition. solubilityofthings.comsigmaaldrich.com It operates by exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). solubilityofthings.com

For this compound and its polymers, both ¹H and ¹³C NMR are used for structural confirmation. nbu.ac.inmdpi.com

¹H NMR: In the spectrum of poly(this compound), a broad peak around 4.01 ppm corresponds to the protons of the –COOCH₂– group, confirming the ester linkage. nbu.ac.in Peaks around 0.86 ppm are assigned to the methyl protons of both the undecyl and methacrylate parts of the chain, while signals in the 1.1–1.6 ppm range are attributed to the numerous methylene protons of the long alkyl chain. nbu.ac.in

¹³C NMR: The ¹³C NMR spectrum provides further structural verification. For poly(this compound), signals for the methyl and methylene carbons of the alkyl chain appear between 14.2 and 41.4 ppm. nbu.ac.in The ester carbonyl carbon (C=O) resonates at a characteristic downfield shift of around 177.6 ppm, while the –OCH₂– carbon of the ester group appears between 58.3 and 65.1 ppm. nbu.ac.in

Beyond structural analysis, the quantitative nature of NMR allows it to be used for kinetic studies, monitoring the disappearance of monomer signals over time to track the reaction's progress. indianastate.edumdpi.com

Nucleus Chemical Shift (ppm) Assignment in Poly(this compound)
¹H~4.01–COOCH₂– protons
¹H~1.1–1.6Methylene (–CH₂–) protons of the undecyl chain
¹H~0.86Methyl (–CH₃) protons
¹³C~177.6Carbonyl (C=O) carbon
¹³C~58.3–65.1–OCH₂– carbon
¹³C~14.2–41.4Methyl and methylene carbons of the undecyl chain
Data sourced from a study on this compound-based polymers. nbu.ac.in

Electron Paramagnetic Resonance (EPR) Studies of Free Radicals in this compound Polymerization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. scielo.org This makes it an indispensable tool for studying the mechanisms of free-radical polymerization, the primary method for synthesizing poly(this compound). rsc.orgacs.org

EPR studies provide insight into the structure of the propagating radicals and other radical species present during the polymerization of methacrylates. acs.orgresearchgate.net The EPR spectra of polymethacrylates are generally interpreted in terms of the propagating polymer radical, where the rate of propagation is slowed by the high viscosity of the polymer matrix. acs.org The technique allows researchers to investigate the kinetics of radical formation and decay, offering a window into the initiation, propagation, and termination steps of the polymerization process. scielo.orgresearchgate.net

In combined EPR and Raman spectroscopy studies, the appearance of methacrylate-based radical signals is observed as the monomer conversion approaches its maximum. arc-cbbc.nlrsc.orgnih.gov These radicals can persist for long periods in the glassy polymer matrix, and their behavior can be studied under different conditions, such as upon heating, to understand post-polymerization processes. arc-cbbc.nlnih.gov

Chromatographic Techniques for this compound and Polymer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of polymers like poly(this compound), Gel Permeation Chromatography is the most critical method.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a specific type of size-exclusion chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orggoogle.com This technique separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules.

In the analysis of poly(this compound), GPC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nbu.ac.in The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution, which is often a goal in controlled polymerization techniques. sigmaaldrich.com

GPC analysis is crucial for correlating polymerization conditions with the resulting polymer properties. For example, by analyzing polymers synthesized with varying monomer-to-initiator ratios, researchers can understand how these changes affect the final molecular weight and PDI. The technique is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and is calibrated with polymer standards, such as polystyrene, to obtain accurate molecular weight data. nbu.ac.ingimitec.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comadvancechemjournal.com Its application in the analysis of methacrylate compounds is well-established, particularly for determining residual monomers in polymeric materials. nih.gov

In the context of this compound and related polymers, HPLC is crucial for quality control and ensuring the purity of the final product. For instance, methods have been developed to detect and quantify residual monomers like methyl methacrylate, butyl methacrylate, and isobutyl methacrylate in dental acrylic resins. nih.gov These methods typically employ a C18 column with a mobile phase consisting of an acetonitrile-water mixture. nih.gov Detection is commonly performed using UV absorbance. nih.govnih.gov The high accuracy, sensitivity, and reproducibility of HPLC make it an indispensable tool for such analyses. openaccessjournals.comadvancechemjournal.com

A key aspect of HPLC application is the validation of the analytical method, which includes establishing linearity, precision, and accuracy. nih.gov For example, linear relationships have been demonstrated for various methacrylates over specific concentration ranges, ensuring reliable quantification. nih.gov Furthermore, effective extraction procedures are often required to isolate the residual monomers from the polymer matrix before HPLC analysis. nih.gov

Mixed-Mode Chromatography Approaches

Mixed-mode chromatography (MMC) is an advanced liquid chromatography technique that utilizes stationary phases capable of multiple types of interactions with the analytes. researchgate.netgoogle.comcytivalifesciences.com This can include a combination of reversed-phase, ion-exchange, hydrophilic interaction (HILIC), and other interaction modes on a single column. researchgate.netgoogle.comgoogle.com This multi-modal approach provides unique selectivity and is particularly useful for separating complex mixtures that are challenging for single-mode chromatography. cytivalifesciences.com

In the analysis of polar and nonpolar compounds, mixed-mode stationary phases have shown significant potential. For instance, stationary phases combining hydrophobic and hydrophilic functionalities can effectively separate a wide range of analytes. researchgate.net The retention mechanism in mixed-mode chromatography can be complex, often involving a combination of hydrophobic, hydrophilic, hydrogen-bonding, and π-π interactions. researchgate.net The performance of these columns is evaluated based on parameters such as column efficiency, asymmetry factor, retention factor, and resolution. researchgate.net

For methacrylate-based materials, mixed-mode chromatography can offer advantages in separating oligomers, residual monomers, and additives. For example, a stationary phase prepared with 2-undecylimidazole and propyl methacrylate on silica (B1680970) gel has been evaluated for mixed-mode reversed-phase/anion-exchange chromatography. researchgate.net Such systems allow for the selective separation of various analytes, including nucleosides, antibiotics, and organic acids, demonstrating the versatility of this approach. researchgate.net The ability to tune the separation by altering the mobile phase composition makes mixed-mode chromatography a powerful tool in polymer analysis. sci-hub.se

Microscopic and Imaging Techniques for Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and morphology of materials at the micro and nanoscale. pressbooks.pubazom.com It is widely used in polymer science to visualize the structure of polymer blends, composites, and particles. azom.comredalyc.org

In the study of materials containing this compound, SEM provides critical insights into their morphology. For example, in the formation of anisotropic liquid crystalline nanoparticles, SEM has been used to observe the hybrid morphology of these particles. doi.org The technique allows for the direct visualization of phase separation, particle shape and size, and the distribution of different components within a material. azom.com

Sample preparation for SEM analysis of polymers often involves cryo-fracturing the sample in liquid nitrogen to expose the internal structure, followed by coating with a thin layer of a conductive material like gold to prevent charging under the electron beam. redalyc.org For hydrogels, which contain a significant amount of water, environmental SEM (ESEM) can be employed to visualize the swollen structure in a near-native state, avoiding artifacts that can be introduced by freezing and dehydration. mdpi.com The interpretation of SEM images requires careful consideration of the scale bar to accurately measure features such as particle size and pore dimensions. pressbooks.pub

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) offers significantly higher magnification than SEM, enabling the visualization of internal structures at the nanoscale, even down to the atomic level. nanoscience.com This makes it an indispensable tool for characterizing the fine details of nanomaterials and polymer nanocomposites. researchgate.netnrel.govoaepublish.com

In research involving this compound-based materials, TEM is used to investigate the morphology of complex phase structures and the dispersion of nanoparticles within a polymer matrix. redalyc.org For instance, in polymer blends containing elastomeric particles, TEM analysis can reveal the intricate phase morphology that influences the material's mechanical properties. redalyc.org The technique provides direct evidence of the size, shape, and arrangement of nanoscale domains. researchgate.net

To obtain a TEM image, the sample must be extremely thin (typically under 100 nm) to allow electrons to pass through it. nanoscience.com This often requires specialized sample preparation techniques like ultramicrotomy. In-situ TEM allows for the observation of dynamic processes and the correlation between a material's atomic structure and its mechanical properties. oaepublish.com The high spatial resolution of TEM, combined with analytical techniques like electron energy loss spectroscopy (EELS) and selected area electron diffraction (SAED), provides comprehensive information about the chemical composition and crystal structure of nanoscale features. nih.gov

Confocal Raman Microscopy for Chemical Imaging

Confocal Raman Microscopy is a non-destructive analytical technique that combines Raman spectroscopy with a confocal optical microscope to provide high-resolution chemical imaging. edinst.comoxinst.com It allows for the visualization of the spatial distribution of different chemical components within a sample based on their unique vibrational spectra. oxinst.comwiley.com

This technique is particularly powerful for the analysis of polymer films, coatings, and composites. spectroscopyonline.com It can be used to create 2D and 3D chemical maps, revealing the layered structure of a material or the distribution of different polymers in a blend. oxinst.comwiley.com For instance, confocal Raman microscopy has been used to study the microdistribution of components in wood preservative coatings, simultaneously visualizing the resin, pigment, and wood polymers at the cellular level. mdpi.com

The confocal setup is key to this technique, as it provides high spatial resolution and allows for depth profiling without the need for sample cross-sectioning. edinst.comspectroscopyonline.com A laser is focused onto the sample, and the scattered Raman light is collected. The confocal pinhole rejects out-of-focus light, enabling the acquisition of spectra from a very small volume within the sample. edinst.com By scanning the laser across the sample, a detailed chemical image can be constructed. mdpi.com

Thermal and Mechanical Characterization of this compound-Based Materials

The thermal and mechanical properties of polymers are critical for determining their processing conditions and end-use applications. eag.com Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for thermal characterization, while various mechanical tests are used to evaluate properties like strength and stiffness. eag.complos.org

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. plos.orgmdpi.com TGA is used to determine the temperatures at which a polymer begins to degrade. For example, studies on poly(methyl methacrylate) (PMMA) have shown that the incorporation of nanoparticles can significantly enhance its thermal stability, increasing the degradation temperature. nih.govuminho.pt

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netnih.govmdpi.com The Tg is a particularly important property for amorphous polymers and the amorphous regions of semi-crystalline polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. eag.com For copolymers containing this compound, DSC can be used to assess their miscibility and phase behavior.

The mechanical properties of this compound-based materials, such as tensile strength, Young's modulus, and elongation at break, are typically evaluated using tensile testing. fracturae.comscielo.org.pe These properties are highly dependent on the molecular weight, copolymer composition, and the presence of any fillers or additives. scielo.org.pemdpi.com For instance, the incorporation of elastomeric modifiers can improve the toughness of brittle polymers like PMMA. redalyc.org Dynamic Mechanical Thermal Analysis (DMTA) is another powerful technique that measures the viscoelastic properties of a material as a function of temperature and frequency, providing information on the storage modulus, loss modulus, and damping behavior. uni-saarland.de

Below is an interactive data table summarizing the thermal and mechanical properties of various methacrylate-based polymers and composites.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. tainstruments.com It provides critical information on the thermal properties of polymers and other materials by detecting endothermic and exothermic processes. tainstruments.com In a DSC analysis, a sample and an inert reference are heated or cooled at a controlled rate, and the difference in heat flow required to maintain both at the same temperature is measured. torontech.com This allows for the determination of key thermal events such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). filab.frmdpi.com

The glass transition temperature is observed as a step-like change in the heat capacity, while melting and crystallization are seen as endothermic and exothermic peaks, respectively, on the DSC thermogram. torontech.com The enthalpy of these transitions, which relates to the degree of crystallinity or the energy of a reaction, can be calculated from the area of these peaks. filab.fr

In the study of copolymers containing long-chain alkyl methacrylates similar to this compound, DSC is employed to understand the influence of the alkyl side chains on the thermal properties. For instance, research on terpolymers of styrene (B11656), dodecyl methacrylate, and octadecyl methacrylate has shown that the incorporation of these long-chain monomers affects the glass transition temperature and the crystallinity of the resulting polymer. researchgate.net An increase in the content of monomers like methyl methacrylate or styrene in such terpolymers leads to higher glass transition temperatures but a decrease in the crystalline phase content. researchgate.net This relationship between copolymer composition and thermal transitions is critical for tailoring the material properties for specific applications, such as flow improvers in lubricating oils. researchgate.net

Table 1: Illustrative Thermal Transition Data for Methacrylate Copolymers from DSC

Copolymer Composition (molar ratio)Glass Transition Temperature (Tg)Crystalline Phase Content (%)
MMA/DMA/OMA (10:x:y)Varies with composition10.0
MMA/DMA/OMA (30:x:y)Varies with composition5.7
ST/DMA/OMA (16:x:y)Varies with composition8.5
ST/DMA/OMA (40:x:y)Varies with composition4.0

This table is illustrative, based on findings for dodecyl and octadecyl methacrylate terpolymers, demonstrating the type of data obtained from DSC analysis. MMA: Methyl Methacrylate, ST: Styrene, DMA: Dodecyl Methacrylate, OMA: Octadecyl Methacrylate.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a primary method for determining the thermal stability and decomposition profile of materials, particularly polymers. plos.orgopenaccessjournals.com The resulting data is presented as a TGA curve, a plot of mass percentage versus temperature, from which the onset of decomposition and temperatures for specific mass loss percentages can be determined. plos.org

The thermal stability of a polymer is a crucial parameter for its processing and application, indicating the maximum temperature at which it can be used without significant degradation. plos.org For poly(methyl methacrylate) (PMMA) composites, TGA has shown that the degradation process can occur in multiple stages. For example, PMMA/copper hydroxy methacrylate composites have demonstrated significantly improved thermal stability compared to pure PMMA. marquette.edu The temperature at which 50% mass loss (T50) occurs was found to be 30-45°C higher for the composites. marquette.edu The analysis of the degradation kinetics, often using methods like the Flynn–Wall–Ozawa model, can provide activation energies for the decomposition process, offering deeper insights into the stability mechanisms. marquette.edu

Table 2: Example TGA Data for PMMA and its Composite

MaterialT10 (°C)T50 (°C)T90 (°C)
PMMA/CHM-0 (Reference)~300~340~380
PMMA/CHM-3 (Composite)~333~385~400

This table is based on data for a poly(methyl methacrylate)/copper hydroxy methacrylate (PMMA/CHM) composite, illustrating the improvement in thermal stability. T10, T50, T90 represent the temperatures at which 10%, 50%, and 90% mass loss is observed, respectively. marquette.edu

Rheological Studies for Material Properties

Rheology is the study of the flow and deformation of matter. Rheological studies are essential for understanding the viscoelastic properties of polymeric materials, which dictate their processing behavior and performance in applications. acs.org These studies typically involve applying a stress or strain to a material and measuring the resulting response. Key parameters obtained from rheological measurements include viscosity, storage modulus (G'), and loss modulus (G''). nih.gov

The storage modulus represents the elastic (solid-like) component of the material, indicating its ability to store energy, while the loss modulus represents the viscous (liquid-like) component, related to energy dissipation as heat. acs.org These properties are often measured as a function of frequency, temperature, or shear rate using a rheometer. nih.gov

Table 3: Key Rheological Parameters and Their Significance

ParameterSymbolDescriptionSignificance
ViscosityηResistance to flow.Determines processability and handling.
Storage ModulusG'Measure of stored elastic energy.Indicates solid-like behavior.
Loss ModulusG''Measure of energy dissipated as heat.Indicates liquid-like behavior.
Complex Viscosityη*Overall resistance to flow in oscillatory shear.Characterizes viscoelasticity.
Loss Tangenttan(δ)Ratio of G'' to G' (G''/G').Indicates the degree of viscoelasticity.

Surface and Solution Characterization Techniques

The behavior of this compound in various applications is also heavily dependent on its surface properties and its interactions in solution, especially when formed into nanoparticles or films.

Water Contact Angle and Equilibrium Water Content Measurements

Water contact angle measurement is a widely used technique to quantify the wettability of a solid surface. qucosa.de It involves placing a droplet of water on a surface and measuring the angle formed at the three-phase (solid, liquid, gas) contact line. qucosa.de A high contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) signifies a hydrophilic surface. mdpi.com This property is a direct consequence of the surface free energy. qucosa.de

The hydrophobicity or hydrophilicity of a polymer surface, such as one made from this compound, is crucial for applications ranging from biomedical devices to coatings. The long undecyl chain would be expected to impart significant hydrophobicity. The chemical composition of the surface, including the presence of polar functional groups, directly influences the contact angle. acs.orgnih.gov The equilibrium water content (EWC) is another important parameter, especially for hydrogels, which measures the amount of water a material can absorb and retain.

Table 4: Representative Water Contact Angles for Surfaces with Varying Polarity

Surface Polarity (Scaling Factor of OH Charges)Water Contact Angle (θ)Surface Character
0135°Very Hydrophobic
0.4120°Hydrophobic
0.697°Mildly Hydrophobic
0.776°Hydrophilic
0.845°Very Hydrophilic

This table is based on simulation data for surfaces with tuned hydrophilicity, illustrating the relationship between surface polarity and water contact angle. acs.orgnih.gov

Protein Adsorption Studies

The interaction of materials with biological systems is often initiated by the adsorption of proteins onto their surfaces. mdpi.com Understanding and controlling protein adsorption is critical for the biocompatibility of materials used in medical implants, drug delivery, and biosensors. The amount and conformation of adsorbed proteins are influenced by surface properties such as wettability, charge, and topography. mdpi.com

Hydrophobic surfaces, for example, tend to promote protein adsorption driven by hydrophobic interactions, which can sometimes lead to protein denaturation. mdpi.com Conversely, very hydrophilic surfaces can resist protein adsorption. Studies on methacrylate-based polymers have shown that incorporating specific moieties, like phosphorylcholine (B1220837), can significantly reduce protein adsorption by creating a tightly bound water layer. nih.gov The amount of adsorbed protein is often quantified using techniques like quartz crystal microbalance or by analyzing protein solutions before and after exposure to the material. mdpi.com

For instance, research comparing different polymer surfaces found that polymers with a high free water fraction in their hydrated state exhibit lower protein adsorption and cause less conformational change in the adsorbed proteins. nih.gov

Table 5: Protein Adsorption on Different Polymer Surfaces

PolymerProtein Adsorption LevelConformational Change of Adsorbed Protein
Poly(MPC-co-BMA)LowLittle to none
Poly(HEMA)HighSignificant

This table is based on findings for 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymers compared to poly(2-hydroxyethyl methacrylate) (HEMA), illustrating the impact of polymer chemistry on protein interaction. nih.gov

Zeta Potential and Dynamic Light Scattering (DLS) for Nanoparticle Characterization

When this compound is used to formulate nanoparticles for applications such as drug delivery, characterizing their size and surface charge in a colloidal dispersion is essential. ucd.ie Dynamic Light Scattering (DLS) and Zeta Potential (ZP) are the primary techniques for this purpose. iau.ir

DLS, also known as photon correlation spectroscopy, measures the hydrodynamic size of particles in a suspension. ucd.ie It works by analyzing the intensity fluctuations of laser light scattered by the particles undergoing Brownian motion. nih.gov Larger particles move more slowly, causing slower fluctuations, while smaller particles move faster, leading to rapid fluctuations. The analysis of these fluctuations yields the particle size distribution and a polydispersity index (PDI), which indicates the breadth of the distribution. ucd.ie

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion and is a key indicator of colloidal stability. nih.gov It is determined by measuring the electrophoretic mobility of the particles in an applied electric field. ucd.ie A high absolute zeta potential (e.g., > ±30 mV) generally indicates good stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. nih.gov Both DLS and ZP are crucial for predicting the in vivo behavior and stability of nanoparticle systems. ucd.ieiau.ir

Table 6: Parameters Measured by DLS and Zeta Potential

TechniqueParameter MeasuredInformation Provided
Dynamic Light Scattering (DLS)Hydrodynamic Diameter (Size)Average particle size and size distribution in a liquid.
Dynamic Light Scattering (DLS)Polydispersity Index (PDI)Broadness of the particle size distribution.
Zeta Potential (ZP)Zeta PotentialSurface charge of particles in a dispersion; predicts colloidal stability.

Environmental and Toxicological Considerations in Undecyl Methacrylate Research

Microplastic Research on Undecyl Methacrylate (B99206) Containing Polymers

Microplastics, synthetic polymer particles under 5 mm in size, are ubiquitous environmental contaminants. esr.cri.nzmdpi.com Research into their prevalence and impact has identified numerous common polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polymethyl methacrylate (PMMA) in various ecosystems. esr.cri.nznih.gov These particles are classified as primary microplastics, manufactured at a small size, or secondary microplastics, which result from the degradation of larger plastic items. mdpi.com

While broad studies on microplastics have focused on the most abundant polymer types, specific research identifying methacrylate derivatives is emerging. For instance, a study on atmospheric microplastics identified poly(11-bromoundecyl methacrylate) (PBMA), a derivative of this compound, among the polymer types captured in rain samplers. researchgate.net The identification of such specialized polymers, even in lower concentrations compared to commodity plastics, highlights the need for analytical methods capable of detecting a wide range of synthetic materials to fully comprehend the scope of microplastic pollution. researchgate.netresearchgate.net

The environmental fate of polymers is influenced by their chemical structure and physical properties. researchgate.net The long alkyl chain of this compound, for example, influences the properties of its corresponding polymer, which in turn may affect its degradation pathways and persistence in the environment. Research efforts continue to refine analytical techniques, such as Fourier transform infrared spectroscopy (FTIR) and thermal analysis, to better identify and quantify the diverse range of polymer fragments, including those from less common polymers like poly(this compound), in complex environmental samples. mdpi.comnih.gov

Ecotoxicological Assessments of this compound and its Derivatives

Ecotoxicological assessment is crucial for understanding the potential impact of chemical substances on ecosystems. dhigroup.com Such evaluations typically involve standardized tests for biodegradability, bioaccumulation, and toxicity to aquatic and terrestrial organisms. dhigroup.comeuropa.eu For this compound, a Safety Data Sheet (SDS) indicates that it is not expected to be hazardous to the environment, noting its low water solubility suggests it is not likely to be mobile in the environment. thermofisher.com Furthermore, it is reported to contain no substances known to be non-degradable in wastewater treatment plants. thermofisher.com

However, comprehensive ecotoxicological data for this compound itself is not widely available in published literature. To infer potential areas of concern, data from related methacrylate esters are often considered. For example, assessments of other methacrylates like methyl methacrylate (MMA) and n-butyl methacrylate provide insights into the potential ecotoxicological profile of this class of compounds. oekotoxzentrum.chcovestro.com Studies on these related compounds have evaluated endpoints such as acute toxicity to fish, chronic toxicity to invertebrates like Daphnia magna, and growth inhibition effects on algae. covestro.com

High molecular weight polymers are generally considered chemically inert and too large to pass through biological membranes, suggesting low toxicity. oekotoxzentrum.ch The primary concern often lies with residual monomers or other additives that may leach from the polymer matrix. oekotoxzentrum.ch Therefore, a complete ecotoxicological profile for poly(this compound) would require not only testing the polymer itself but also evaluating its degradation products and the potential for monomer release under various environmental conditions.

Table 1: Ecotoxicological Data for Selected Methacrylate Esters This table presents data for related compounds to illustrate typical assessment endpoints, as comprehensive data for this compound is limited.

CompoundTest OrganismEndpointResultReference
Methyl MethacrylateDaphnia magna (Water flea)EC50 (48h)69 mg/l covestro.com
Methyl MethacrylatePseudokirchneriella subcapitata (Green algae)ErC50 (72h)> 110 mg/l covestro.com
n-Butyl MethacrylateDaphnia magna (Water flea)NOEC (21d, Reproduction)1.1 mg/l covestro.com
n-Butyl MethacrylatePseudomonas putida (Bacteria)EC50 (18h)> 253.6 mg/l covestro.com
n-Butyl MethacrylateActivated SludgeBiodegradation (28d)88% (Readily biodegradable) covestro.com

Biocompatibility and Safety Profiling in Biomedical Applications

Methacrylate-based polymers are widely investigated for biomedical applications due to their tunable properties and functionality. researchgate.netscispace.com Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary requirement. Research involving an "undecyl α-methacrylate macromonomer" has been conducted in the context of proving the safety and biocompatibility of materials intended for biomedical use. core.ac.uk

Research into advanced biomaterials often focuses on creating polymers with specific biological functions. Poly(cyclic imino ether)s, for example, are studied for their potential as biocompatible polymers in nanomedicine, with a focus on their interactions with immune cells. researchgate.net Similarly, the development of poly(this compound)-based materials for biomedical applications would require rigorous testing, including cytotoxicity assays, hemocompatibility tests, and in vivo studies to establish a comprehensive safety profile.

Sustainable Chemistry Initiatives for this compound Production and Utilization

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and utilizing renewable resources. mdpi.comroyalsocietypublishing.org Traditional synthesis routes for methacrylates often involve multi-step processes starting from petroleum-based feedstocks like isobutylene (B52900) or acetone. nih.gov

Sustainable initiatives in polymer chemistry focus on both the synthesis of the monomer and its subsequent polymerization. For monomer production, research has explored more efficient catalytic processes. A notable example is the development of a palladium-catalyzed process for producing methyl methacrylate (MMA) that boasts high efficiency and selectivity, thereby minimizing waste. capes.gov.br Another key strategy is the use of bio-based feedstocks. elchemy.com Monoterpenes and plant oils are being investigated as renewable starting materials for a variety of (meth)acrylate monomers. rsc.orgnsf.gov For instance, undecyl undecenoate, derived from castor oil, can be used to create bio-based block polymers in solvent-free, one-pot reactions. researchgate.net

In polymerization, green chemistry encourages methods that reduce energy consumption and avoid hazardous solvents. nih.gov The development of bio-based latexes through miniemulsion polymerization from plant-oil-derived monomers is one such approach. nsf.gov Evaluating the sustainability of these processes can be done using metrics like atom economy and the environmental factor (E-factor), which quantifies the amount of waste produced relative to the desired product. mdpi.com

Table 2: Comparison of Traditional vs. Green Chemistry Approaches in Methacrylate Production

AspectTraditional ApproachGreen Chemistry InitiativeReference
FeedstockPetroleum-based (e.g., isobutylene, acetone)Renewable resources (e.g., plant oils, monoterpenes, biomass) nih.govelchemy.comnsf.gov
Synthesis CatalystConventional acid catalystsHigh-efficiency catalysts (e.g., Palladium-based), biocatalysts (enzymes) royalsocietypublishing.orgnih.govcapes.gov.br
Process ConditionsMay involve harsh conditions and hazardous reagentsMilder reaction conditions, solvent-free processes capes.gov.brresearchgate.net
Waste GenerationCan produce significant by-products and waste (higher E-Factor)Minimal waste generation through high selectivity (lower E-Factor) mdpi.comcapes.gov.br

Theoretical and Computational Approaches in Undecyl Methacrylate Science

Kinetic Modeling of Undecyl Methacrylate (B99206) Polymerization Processes

Kinetic modeling is essential for the design, optimization, and control of polymerization reactors. For the free-radical polymerization of undecyl methacrylate, kinetic models describe the rates of the fundamental reactions: initiation, propagation, termination, and chain transfer. These models are crucial for predicting the polymerization rate, monomer conversion over time, and the molecular weight distribution of the resulting poly(this compound).

The polymerization of long-chain alkyl methacrylates, such as this compound, presents unique kinetic features. The bulky undecyl group can influence the reactivity of the monomer and the mobility of the growing polymer chains. Studies on analogous long-chain methacrylates, like dodecyl methacrylate (DMA), provide valuable insights into the expected kinetic behavior of this compound. mdpi.comaidic.it

The general kinetic scheme for free-radical polymerization can be described by a set of differential equations. The rate of polymerization (Rp) is principally determined by the concentrations of the monomer ([M]) and the total radical concentration ([R•]), and the propagation rate coefficient (kp), as shown in the equation below:

Rp = kp[M][R•]

A key characteristic of the polymerization of high-molecular-weight methacrylates is the significant role of diffusion-controlled reactions, particularly termination. As the polymerization proceeds, the viscosity of the medium increases, which hinders the diffusion of large polymer radicals, leading to a decrease in the termination rate coefficient (kt). This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, causes a rapid increase in the polymerization rate and molecular weight.

Kinetic models for long-chain methacrylates often incorporate the dependence of kt on monomer conversion. For instance, in the copolymerization of dodecyl methacrylate and styrene (B11656), it has been observed that using a bifunctional initiator can lead to higher polymerization rates while maintaining high molecular weights and relatively low polydispersity. aidic.it Similar strategies could be modeled and applied to the polymerization of this compound to tailor the properties of the final polymer.

Below is an interactive data table summarizing typical kinetic parameters for related methacrylate polymerizations. These values provide a baseline for developing kinetic models for this compound.

MonomerInitiatorSolventTemperature (°C)Propagation Rate Coefficient, kp (L mol⁻¹ s⁻¹)Termination Rate Coefficient, kt (L mol⁻¹ s⁻¹) x 10⁷Reference
Dodecyl MethacrylateAIBNTrifluorotoluene50-- mdpi.com
Dodecyl Methacrylate/StyreneDiperoxideXylene105-- aidic.it
Methyl Methacrylate (MMA)AIBNTrifluorotoluene505992.55 mdpi.com
n-Butyl Methacrylate (BMA)AIBNTrifluorotoluene506601.15 mdpi.com

Note: Specific values for this compound are not available in the cited literature; data for analogous compounds are provided for context.

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational method for investigating the physical movements of atoms and molecules in a system. researchgate.net For poly(this compound) (PUMA), MD simulations can provide detailed, atomistic insights into the structure, dynamics, and properties of the polymer in various environments, such as in bulk, in solution, or at interfaces. These simulations solve Newton's equations of motion for a system of interacting particles, using a force field to describe the potential energy. rsc.org

While specific MD studies on PUMA are limited, research on other poly(alkyl methacrylate)s (PAMAs) offers a clear indication of the expected findings. nih.govresearchgate.net A key area of investigation is the influence of the long undecyl side chain on the polymer's conformation and physical properties.

Studies on PAMAs with shorter alkyl chains (e.g., methyl, ethyl, n-butyl) have shown that the side chains have a profound effect on the surface properties of the polymer films. nih.govresearchgate.net In the surface region of these polymers, the backbones tend to orient parallel to the surface, while the ester side chains segregate to the surface and orient perpendicularly. It is expected that the long, hydrophobic undecyl chains of PUMA would exhibit even more pronounced surface segregation. This has significant implications for properties like surface tension and adhesion.

MD simulations can also elucidate the dynamics of the polymer chains. The mobility of the main chain and the side chains can be analyzed by calculating various properties, such as torsional autocorrelation functions. rsc.org For PUMA, one would expect the undecyl side chains to have their own distinct dynamics, potentially influencing the glass transition temperature (Tg) and the viscoelastic properties of the material. A study that included Poly[11-(4'-cyanobiphenyl-4-yl)this compound] noted its glass transition temperature in the context of polymer dynamics. csic.es

The table below summarizes key parameters and findings from MD simulations of related poly(alkyl methacrylate)s.

Polymer SystemSimulation FocusKey FindingsReference
Poly(methyl methacrylate) (PMMA)Melt dynamics and structureTacticity strongly influences Tg and chain dimensions. Ester-methyl groups tend to aggregate. rsc.org
PMMA, PEMA, PnBMASurface properties of melt filmsEster side-chains segregate to the surface and orient perpendicularly. nih.gov
Poly(methacrylic acid) (PMAA)Chain conformation in waterCompact coil conformation is stabilized by hydrogen bonds at low degrees of neutralization. researchgate.net
PMMASwelling in supercritical CO₂Calculated properties like density and radius of gyration characterize polymer swelling. nih.gov

These studies highlight the capability of MD simulations to connect molecular-level structure and dynamics to macroscopic material properties. For this compound systems, simulations could be used to predict properties like density, surface tension, and the conformational behavior of the polymer chains, providing a theoretical foundation for experimental work.

Quantum Chemical Calculations on this compound Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govscienceopen.com For this compound, these methods can provide fundamental insights into its chemical behavior, such as its reactivity in polymerization reactions and its interactions with other molecules or surfaces. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. scienceopen.com

While extensive quantum chemical studies specifically on this compound are not widely published, the principles can be understood from research on other methacrylate monomers. acs.orgacs.orgresearchgate.net The reactivity of a methacrylate monomer in free-radical polymerization is largely determined by the electronic environment of the carbon-carbon double bond. The electron-withdrawing ester group polarizes the double bond, making it susceptible to attack by radicals.

Quantum chemical calculations can quantify this reactivity through various descriptors:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For a radical attack, the interaction between the singly occupied molecular orbital (SOMO) of the radical and the FMOs of the monomer is key. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, revealing the electrophilic and nucleophilic sites. For this compound, the carbon atoms of the vinyl group will have specific charge distributions that dictate their susceptibility to radical attack. acs.orgnih.gov For example, DFT calculations on similar molecules have shown that a higher Mulliken charge on the carbonyl carbon indicates greater reactivity towards nucleophiles. acs.org

Electrostatic Surface Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This can be used to predict sites of interaction with other polar molecules or radicals. nih.gov

A central application of these calculations is to determine the activation energies for elementary reaction steps, such as the addition of a radical to the monomer. mdpi.com By calculating the energy of the transition state for this reaction, one can predict the propagation rate coefficient (kp). This allows for a comparison of the intrinsic reactivity of different methacrylate monomers. It is generally understood that for alkyl methacrylates with linear ester groups, the kp values are very similar, as the long alkyl chain has a limited electronic effect on the reactive double bond. rsc.org However, the bulky nature of the undecyl group could sterically hinder the approach of a radical, an effect that can also be modeled.

The table below outlines the types of parameters that can be obtained from quantum chemical calculations and their significance for understanding the reactivity of a monomer like this compound.

Calculated ParameterSignificance for ReactivityTypical Computational Method
HOMO/LUMO EnergiesIndicates electronic excitability and ability to donate/accept electrons. The HOMO-LUMO gap relates to chemical reactivity.DFT (e.g., B3LYP, M06-2X)
Mulliken Atomic ChargesIdentifies partial positive and negative charges on atoms, indicating sites for nucleophilic or electrophilic attack.DFT
Electrostatic Potential (ESP)Visualizes the charge distribution and predicts non-covalent interactions and reaction sites.DFT
Transition State EnergiesUsed to calculate activation barriers for reaction steps, allowing for the prediction of reaction rates.DFT with transition state search algorithms

By applying these computational techniques, a detailed, molecular-level understanding of the factors governing the reactivity of this compound can be achieved, complementing experimental kinetic and polymerization studies.

Q & A

Q. How can researchers enhance data interoperability in studies involving this compound?

  • Methodological Answer :
  • Use FAIR principles: Assign unique identifiers (e.g., InChIKey: SUPCQIBBMFXVTL) and deposit raw data in repositories like Zenodo .
  • Report metadata following the ISA-Tab standard (e.g., sample preparation, instrument settings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.